molecular formula C19H20N2O2 B071664 Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 193979-47-4

Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B071664
CAS No.: 193979-47-4
M. Wt: 308.4 g/mol
InChI Key: RKFYYMREZGSLPU-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate is a complex organic compound featuring an imidazo[1,2-a]pyridine core. This structure is notable for its potential applications in medicinal chemistry due to its unique pharmacological properties. The compound’s imidazo[1,2-a]pyridine moiety is a fused heterocyclic system that is often found in bioactive molecules, making it a significant target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions: Introduction of the p-tolyl group can be achieved through electrophilic aromatic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl acetate group, typically using reagents like ethyl chloroacetate in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems would be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Hydrogenated imidazo[1,2-a]pyridine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism by which Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s imidazo[1,2-a]pyridine core allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. Pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication.

Comparison with Similar Compounds

Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate can be compared with other imidazo[1,2-a]pyridine derivatives:

    Ethyl 2-(2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate: Similar structure but with different substitution patterns, leading to varied biological activities.

    6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine: Lacks the ethyl acetate group, which may affect its solubility and pharmacokinetic properties.

    2-(p-Tolyl)imidazo[1,2-a]pyridine-3-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate, also known by its CAS number 193979-47-4, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C19_{19}H20_{20}N2_2O2_2
  • Molecular Weight : 308.37 g/mol
  • Density : 1.14 g/cm³ (predicted)
  • pKa : 6.54 (predicted)

Research indicates that compounds similar to this compound often exhibit various biological activities, including:

  • Antiviral Activity : Compounds within the imidazo[1,2-a]pyridine class have shown promise as antiviral agents. They may act by inhibiting viral replication or interfering with viral entry into host cells.
  • Cytotoxicity : The cytotoxic effects of these compounds can vary significantly, with some derivatives displaying selective toxicity towards cancerous cells while sparing normal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibitory effects on HIV and MeV
CytotoxicitySelective toxicity in cancer cell lines
Immune ModulationPotential PD-1/PD-L1 pathway inhibitors

Antiviral Properties

A study highlighted that compounds structurally related to this compound exhibited significant antiviral activity. For instance, derivatives showed effective inhibition against HIV strains with resistance mutations, achieving EC50_{50} values in the low micromolar range (e.g., 0.02 μM for one derivative) .

Cytotoxicity Assays

In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines. One study reported a CC50_{50} (cytotoxic concentration for 50% of cells) value significantly lower than the EC50_{50}, indicating a favorable therapeutic index for potential anticancer applications .

Immune Modulation Studies

Research conducted on immune modulation revealed that certain derivatives could rescue mouse splenocytes from apoptosis induced by PD-1/PD-L1 interactions. This suggests potential applications in immunotherapy for enhancing anti-tumor responses .

Properties

IUPAC Name

ethyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-4-23-18(22)11-16-19(15-8-5-13(2)6-9-15)20-17-10-7-14(3)12-21(16)17/h5-10,12H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFYYMREZGSLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431288
Record name Ethyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193979-47-4
Record name Ethyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
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Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
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Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
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Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
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Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
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Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate

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